molecular formula C20H18Br2N2O B12482789 1-[4-(benzyloxy)-3,5-dibromophenyl]-N-(pyridin-3-ylmethyl)methanamine

1-[4-(benzyloxy)-3,5-dibromophenyl]-N-(pyridin-3-ylmethyl)methanamine

Cat. No.: B12482789
M. Wt: 462.2 g/mol
InChI Key: HQRWICIJXBOMFF-UHFFFAOYSA-N
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Description

{[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYL}(PYRIDIN-3-YLMETHYL)AMINE is a complex organic compound that features a benzyl ether, dibromophenyl, and pyridinylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYL}(PYRIDIN-3-YLMETHYL)AMINE typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times, as well as using efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYL}(PYRIDIN-3-YLMETHYL)AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

{[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYL}(PYRIDIN-3-YLMETHYL)AMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of {[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYL}(PYRIDIN-3-YLMETHYL)AMINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • {[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYL}(PYRIDIN-3-YLMETHYL)AMINE
  • {[4-(BENZYLOXY)-3,5-DIFLUOROPHENYL]METHYL}(PYRIDIN-3-YLMETHYL)AMINE
  • {[4-(BENZYLOXY)-3,5-DIMETHOXYPHENYL]METHYL}(PYRIDIN-3-YLMETHYL)AMINE

Uniqueness

The presence of dibromo substituents in {[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYL}(PYRIDIN-3-YLMETHYL)AMINE imparts unique chemical reactivity and biological activity compared to its analogs. These substituents can influence the compound’s electronic properties, making it more suitable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C20H18Br2N2O

Molecular Weight

462.2 g/mol

IUPAC Name

N-[(3,5-dibromo-4-phenylmethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine

InChI

InChI=1S/C20H18Br2N2O/c21-18-9-17(13-24-12-16-7-4-8-23-11-16)10-19(22)20(18)25-14-15-5-2-1-3-6-15/h1-11,24H,12-14H2

InChI Key

HQRWICIJXBOMFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)CNCC3=CN=CC=C3)Br

Origin of Product

United States

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